molecular formula C20H25ClN2OS B1669040 Cinanserin hydrochloride CAS No. 54-84-2

Cinanserin hydrochloride

Cat. No. B1669040
CAS RN: 54-84-2
M. Wt: 376.9 g/mol
InChI Key: LXGJPDKYMJJWRB-IERUDJENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinanserin hydrochloride is the hydrochloride salt of cinanserin . It is an inhibitor of 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-Cov) and reduces virus replication in vitro . It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, and an anticoronaviral agent .


Synthesis Analysis

Cinanserin was screened from a database containing structural information of more than 8,000 existing drugs . It was chosen for further experimental evaluation due to its high score in the screening . Binding of both cinanserin and its hydrochloride to bacterially expressed 3CL pro of SARS-CoV and the related human coronavirus 229E (HCoV-229E) was demonstrated .


Molecular Structure Analysis

The molecular formula of Cinanserin hydrochloride is C20H25ClN2OS . The IUPAC name is (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride . The InChI is InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; .


Chemical Reactions Analysis

Cinanserin hydrochloride inhibits the catalytic activity of SARS-CoV 3CL pro and HCoV-229E 3CL pro . The 50% inhibitory concentration (IC50) values were calculated as 5 μM .


Physical And Chemical Properties Analysis

The molecular weight of Cinanserin hydrochloride is 376.9 g/mol . The compound is a solid . It is soluble in DMSO at 125 mg/mL and in water at 100 mg/mL .

Scientific Research Applications

Inhibition of SARS-CoV Replication

Cinanserin hydrochloride has been identified as an inhibitor of the 3C-like proteinase (3CL pro) of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV) . This proteinase plays a crucial role in the viral life cycle, making it a promising target for anti-SARS-CoV drugs . Cinanserin hydrochloride binds to the 3CL pro of SARS-CoV and inhibits its catalytic activity .

Reduction of Virus Replication In Vitro

Cinanserin hydrochloride strongly reduces virus replication in vitro . It has been shown to greatly reduce SARS-CoV and human coronavirus 229E (HCoV-229E) replication in cell culture . The level of virus RNA and infectious particles was reduced by up to 4 log units .

Antiviral Activity

The antiviral activity of cinanserin hydrochloride has been evaluated in tissue culture assays . These assays revealed a strong inhibition of coronavirus replication at non-toxic drug concentrations .

Serotonin Antagonist

Cinanserin hydrochloride is a well-characterized serotonin antagonist . It has undergone preliminary clinical testing in humans in the 1960s .

Database Screening for Potential Binding Molecules

Cinanserin hydrochloride was identified as a potential binding molecule of SARS-CoV 3CL pro through a database screening process . A database containing structural information of more than 8,000 existing drugs was virtually screened by a docking approach .

Surface Plasmon Resonance Technology

The binding of cinanserin hydrochloride to the 3CL pro of SARS-CoV and HCoV-229E was demonstrated using surface plasmon resonance technology . This technology allows for the measurement of interactions between molecules in real time .

Mechanism of Action

Target of Action

Cinanserin hydrochloride primarily targets the 5-HT2 receptor , a subtype of the serotonin receptor . It exhibits a high affinity for the 5-HT2 receptor, with a Ki value of 41 nM . The compound’s binding affinity for the 5-HT2 receptor is significantly higher than for the 5-HT1 receptor . In addition to its action on serotonin receptors, Cinanserin hydrochloride also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) .

Mode of Action

Cinanserin hydrochloride acts as an antagonist at the 5-HT2 receptor . By binding to this receptor, it prevents serotonin from exerting its typical effects, thereby modulating serotonergic signaling . As an inhibitor of the SARS-CoV 3CLpro, Cinanserin hydrochloride likely binds to the enzyme and prevents it from performing its role in the viral life cycle .

Biochemical Pathways

Given its targets, it likely impacts pathways involvingserotonergic signaling and the replication of SARS-CoV .

Pharmacokinetics

For instance, Mianserin, a compound with similar structure and effects, has a bioavailability of 20-30%, is 95% protein-bound, and is metabolized in the liver via the CYP2D6 enzyme . Its elimination half-life is 21-61 hours, and it is excreted 4-7% in the urine and 14-28% in feces .

Result of Action

The antagonistic action of Cinanserin hydrochloride on the 5-HT2 receptor can lead to changes in serotonergic signaling, which may have various effects depending on the specific physiological context . Its inhibition of SARS-CoV 3CLpro can significantly reduce viral replication in vitro .

Safety and Hazards

Users should avoid breathing mist, gas, or vapours of Cinanserin hydrochloride . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be handled in a well-ventilated area . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGJPDKYMJJWRB-IERUDJENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1166-34-3 (Parent)
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901018928
Record name Cinanserin hydrochloride [USAN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinanserin hydrochloride

CAS RN

54-84-2, 1166-34-3
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinanserin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinanserin hydrochloride [USAN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 54-84-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinanserin hydrochloride
Reactant of Route 2
Reactant of Route 2
Cinanserin hydrochloride
Reactant of Route 3
Reactant of Route 3
Cinanserin hydrochloride
Reactant of Route 4
Reactant of Route 4
Cinanserin hydrochloride
Reactant of Route 5
Reactant of Route 5
Cinanserin hydrochloride
Reactant of Route 6
Reactant of Route 6
Cinanserin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.